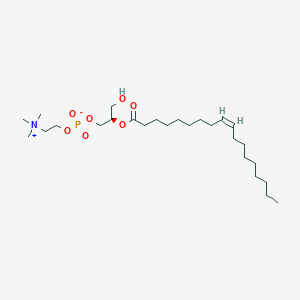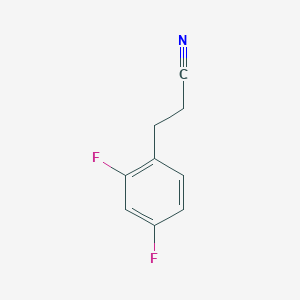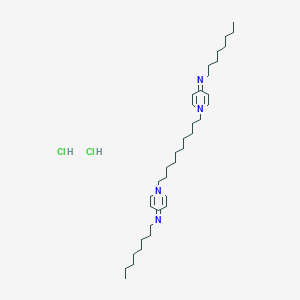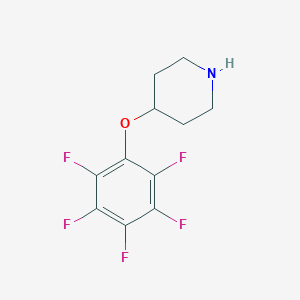
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine, commonly known as PFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFP is a piperidine derivative with a unique structure that makes it an attractive candidate for research purposes.
Mecanismo De Acción
The mechanism of action of PFP is not well understood, but it is believed to involve the modulation of various biological processes, including enzyme activity and protein-protein interactions. PFP has been shown to inhibit the activity of various enzymes, including phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. PFP has also been shown to modulate the interaction between proteins, which can affect various cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PFP are dependent on the concentration and duration of exposure. PFP has been shown to have cytotoxic effects on various cancer cell lines, which may be due to its ability to inhibit enzyme activity and modulate protein-protein interactions. PFP has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PFP in lab experiments is its unique structure, which makes it an attractive candidate for research purposes. PFP is also relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of using PFP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of PFP. One potential direction is the investigation of PFP as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of new compounds based on the structure of PFP with potential biological activities. Additionally, the use of PFP as a catalyst for various organic reactions and the synthesis of fluorinated polymers with unique properties are also potential future directions for research.
Métodos De Síntesis
The synthesis of PFP involves the reaction between 2,3,4,5,6-pentafluorophenol and piperidine in the presence of a base catalyst. The reaction results in the formation of PFP as a white crystalline solid. The purity and yield of PFP can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
PFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PFP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. PFP has also been used as a building block for the synthesis of various compounds with potential biological activities.
In material science, PFP has been used as a precursor for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and chemical resistance. PFP has also been used as a catalyst for various organic reactions due to its Lewis acid properties.
Propiedades
Número CAS |
126120-37-4 |
|---|---|
Nombre del producto |
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine |
Fórmula molecular |
C11H10F5NO |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
4-(2,3,4,5,6-pentafluorophenoxy)piperidine |
InChI |
InChI=1S/C11H10F5NO/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5/h5,17H,1-4H2 |
Clave InChI |
OYYZSLYPOJDPLB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
Sinónimos |
4-(PENTAFLUOROPHENOXY)PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
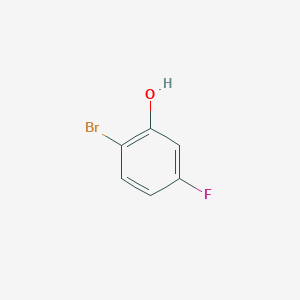
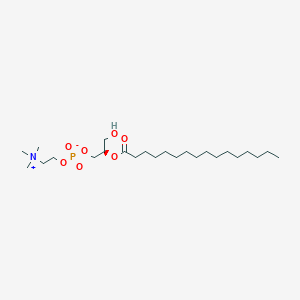
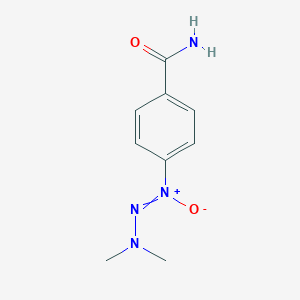
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
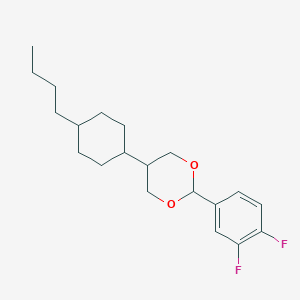
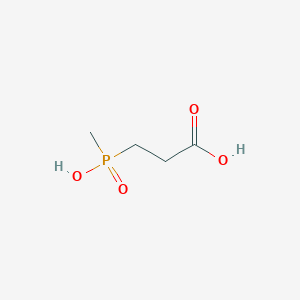

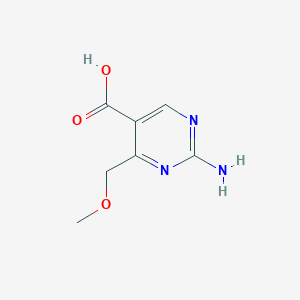
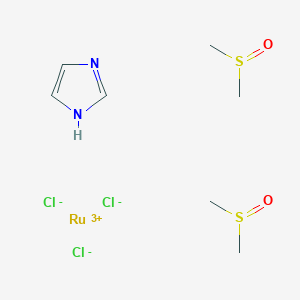
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
